6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Description
Properties
CAS No. |
56892-17-2 |
|---|---|
Molecular Formula |
C5H3BrN4O |
Molecular Weight |
215.01 g/mol |
IUPAC Name |
6-bromo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C5H3BrN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) |
InChI Key |
QMJCYAJALKLMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product . The reaction typically proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes this compound suitable for large-scale production with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydroxyl group at the 7th position can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation: Reagents such as aldehydes and ketones can be used under acidic or basic conditions to form condensation products.
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines and various condensation derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of triazolo-pyrimidines exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents .
- CNS Activity : Certain derivatives have shown promise in modulating neurological pathways, indicating potential use in treating neurological disorders. Their ability to cross the blood-brain barrier enhances their therapeutic prospects in neuropharmacology .
Analytical Chemistry Applications
6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is also valuable in analytical chemistry:
- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively analyzed using reverse-phase HPLC. A method involving acetonitrile and water as mobile phases has been developed for the separation and quantification of this compound in various samples. This technique is scalable and suitable for both qualitative and quantitative analysis in pharmacokinetics .
- Mass Spectrometry Compatibility : Modifications to the HPLC method allow for compatibility with mass spectrometry, facilitating the identification of metabolites and degradation products of the compound during pharmacological studies .
Material Science Applications
In material science, 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is being explored for its potential applications:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength due to its rigid structure .
- Nanotechnology : Research into nanostructured materials incorporating triazolo-pyrimidine derivatives suggests potential applications in drug delivery systems. The ability to functionalize nanoparticles with these compounds may improve targeting and release profiles of therapeutic agents .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated a series of triazolo-pyrimidine derivatives, including 6-bromo variants. The results indicated significant cytotoxicity against human breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to apoptosis induction mediated by caspase activation.
Case Study 2: HPLC Method Development
In a study focused on analytical methods, researchers developed an HPLC protocol for quantifying 6-bromo triazolo-pyrimidines in biological samples. The method was validated for linearity, precision, and accuracy over a concentration range relevant to pharmacokinetic studies. This advancement facilitates further research into the compound's metabolic pathways.
Mechanism of Action
The mechanism of action of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine : The 6-bromo derivative exhibits superior antimalarial activity (IC50 = 0.87 µM) compared to the 5-chloro analog (IC50 = 8.9 µM), likely due to enhanced electrophilicity and target binding .
- Alkyl vs. Aryl Substituents: 5-Ethyl and 5-CF3 groups improve solubility and enzyme affinity, respectively. The trifluoromethyl derivative shows 10-fold higher herbicidal potency than non-fluorinated analogs .
- Electrochemical Behavior: Piperidinomethyl (S2-TP) and morpholinomethyl (S3-TP) substituents enhance redox activity, with oxidation potentials at +1.1 V (vs. Ag/AgCl), critical for DNA interaction studies .
Insights :
- Bromination reactions (e.g., using BMIM-PF6) achieve higher yields (65%) compared to chlorination (45%) due to milder conditions and better regioselectivity .
- Multi-component reactions (e.g., malononitrile cyclization) streamline synthesis but require stringent purification (HPLC) to isolate triazolopyrimidinones .
Biological Activity
6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 6-position of the triazole ring and a carbonyl group at the 7-position of the pyrimidine moiety. Its structure suggests a variety of interactions with biological targets, making it a subject of interest in drug discovery and development.
- Molecular Formula: CHBrNO
- Molecular Weight: 215.01 g/mol
- CAS Number: 56892-17-2
Biological Activities
Research has indicated that 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one exhibits various biological activities, particularly in the realm of anticancer research. Below are some key findings related to its biological activity:
Antiproliferative Activity
In studies assessing the antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7, compounds derived from triazolo[1,5-a]pyrimidine structures have shown promising results. For instance:
- Compound H12 , a derivative related to triazolo[1,5-a]pyrimidine, demonstrated IC values of 9.47 μM , 9.58 μM , and 13.1 μM against MGC-803, HCT-116, and MCF-7 cells respectively, indicating potent antiproliferative activity superior to that of standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their effects often involves:
- Inhibition of Cell Signaling Pathways: For example, compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival .
- Induction of Apoptosis: Several studies have reported that these compounds can induce apoptosis in cancer cells by regulating cell cycle-related proteins .
Comparative Analysis with Related Compounds
To understand the unique biological profile of 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | Similar triazole-pyrimidine core | Lacks carbonyl group at position 7 |
| 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | Chlorine instead of bromine | Different halogen may affect reactivity |
| 3-Acetyl-[1,2,4]triazolo[1,5-a]pyrimidin | Acetyl group at position 3 | Alters solubility and potential activity |
The presence of bromine in 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one enhances its reactivity profile compared to its analogs .
Case Studies
Several studies have explored the biological activity of related triazolo-pyrimidine derivatives:
- A study highlighted that derivatives could inhibit tubulin polymerization effectively (IC values ranging from 0.53 μM to 3.84 μM ) across various cancer cell lines .
- Another research effort focused on the synthesis and evaluation of indole derivatives based on the triazolo-pyrimidine framework demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC values as low as 3.91 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
